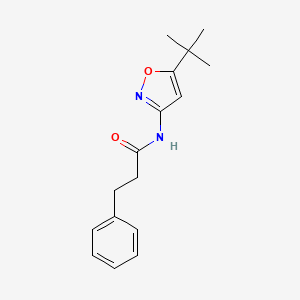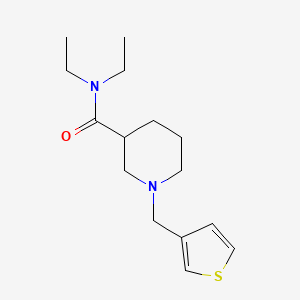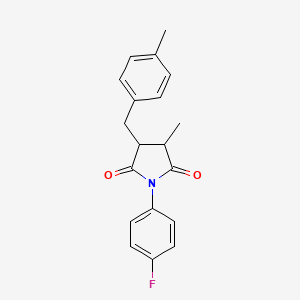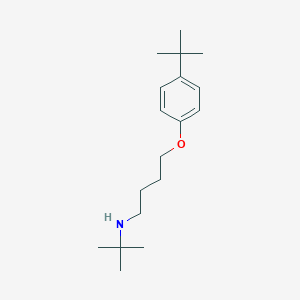![molecular formula C15H14ClFN2OS B5193253 (5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5193253.png)
(5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienyl group, a fluorophenyl group, and a piperazino group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and fluorophenyl intermediates, followed by their coupling with a piperazino derivative. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening and optimization techniques allows for the refinement of reaction conditions, leading to higher yields and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
(5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
Aplicaciones Científicas De Investigación
(5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(5-CHLORO-2-THIENYL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(5-CHLORO-2-THIENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE: Contains a methoxyphenyl group, leading to different chemical and biological properties.
(5-CHLORO-2-THIENYL)[4-(2-NITROPHENYL)PIPERAZINO]METHANONE: Features a nitrophenyl group, which can significantly alter its reactivity and applications.
Uniqueness
(5-CHLORO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-14-6-5-13(21-14)15(20)19-9-7-18(8-10-19)12-4-2-1-3-11(12)17/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGRHJQSXPVRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B5193195.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5193214.png)

![N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B5193223.png)
![2-Methyl-1-[(2-nitrophenyl)methyl]piperidine](/img/structure/B5193229.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-(3-furylmethyl)methanamine](/img/structure/B5193244.png)

![ethyl 2-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5193250.png)
![N-(3-acetylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5193252.png)
